4-(Aminomethyl)cyclohexylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

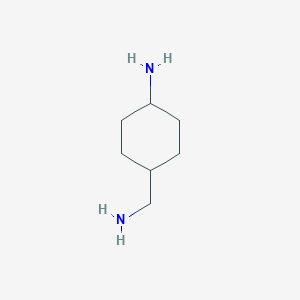

Structure

3D Structure

Properties

IUPAC Name |

4-(aminomethyl)cyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c8-5-6-1-3-7(9)4-2-6/h6-7H,1-5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRCZRUXYTNNVBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60332172 | |

| Record name | 4-(Aminomethyl)cyclohexan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60332172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13338-82-4 | |

| Record name | 4-Aminocyclohexanemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13338-82-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Aminomethyl)cyclohexan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60332172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexanemethanamine, 4-amino | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(Aminomethyl)cyclohexylamine chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 4-(Aminomethyl)cyclohexylamine. The information is curated for professionals in research and drug development, with a focus on delivering precise data and actionable methodologies.

Chemical Structure and Identity

This compound is a diamine featuring a primary amine and an aminomethyl group attached to a cyclohexane ring at the 1 and 4 positions, respectively. The compound can exist as both cis and trans isomers, which may influence its biological activity and physical properties.

DOT Diagram of Chemical Structure:

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some of these properties are predicted and may vary depending on the isomeric form (cis- or trans-).

| Property | Value | Source |

| Molecular Formula | C₇H₁₆N₂ | [1][2] |

| Molecular Weight | 128.22 g/mol | [1][2] |

| CAS Number | 13338-82-4 | [1][2] |

| Boiling Point | 102-103 °C (at 15 Torr) | |

| Density | 0.923 ± 0.06 g/cm³ (Predicted) | |

| pKa | 10.51 ± 0.70 (Predicted) | |

| Topological Polar Surface Area | 52 Ų | [1] |

| Appearance | Colorless to almost colorless clear liquid |

Spectroscopic Data (Predicted and Comparative)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR of 4-(BOC-Aminomethyl)cyclohexylamine (400 MHz, CDCl₃): While not the target compound, the spectrum of the BOC-protected version provides a reference for the signals of the cyclohexane ring and the aminomethyl protons.[3] Deprotection would lead to the disappearance of the tert-butyl signal and a shift in the signals of the adjacent protons.

¹³C NMR of Cyclohexylamine: The ¹³C NMR spectrum of cyclohexylamine shows signals for the carbon atoms of the cyclohexane ring. For this compound, additional signals for the aminomethyl carbon would be expected.[4][5]

Infrared (IR) Spectroscopy

The IR spectrum of an amine is characterized by N-H stretching vibrations. Primary amines typically show a pair of bands in the region of 3300-3500 cm⁻¹.[6] The IR spectrum of this compound is expected to exhibit these characteristic peaks.

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z = 128. Characteristic fragmentation patterns for alkylamines would involve α-cleavage, leading to the loss of radicals adjacent to the nitrogen atoms.[6]

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and characterization of this compound are not widely published. However, based on general organic chemistry principles and available information on related compounds, the following workflows can be proposed.

Synthesis Workflow

A plausible synthetic route to this compound is the deprotection of a BOC-protected precursor.

DOT Diagram of Synthesis Workflow:

Caption: Proposed synthesis via BOC deprotection.

Detailed Protocol for BOC Deprotection (General Method): [7][8][9]

-

Reaction Setup: Dissolve the BOC-protected this compound in a suitable solvent such as 1,4-dioxane or ethyl acetate.

-

Acid Addition: To the stirred solution, add a strong acid. A 4M solution of HCl in dioxane or trifluoroacetic acid (TFA) is commonly used.

-

Reaction: Stir the mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, the solvent and excess acid are removed under reduced pressure. If the product precipitates as a hydrochloride salt, it can be collected by filtration and washed with a non-polar solvent like diethyl ether.

-

Purification: Further purification can be achieved by recrystallization or column chromatography if necessary.

Characterization Workflow

DOT Diagram of Characterization Workflow:

Caption: Workflow for structural confirmation and purity analysis.

Safety and Handling

This compound is classified as a corrosive substance.[10] It is known to cause severe skin burns and eye damage.[10] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Biological Activity and Signaling Pathways

Specific information regarding the biological activity and signaling pathways of this compound is limited in publicly available literature. However, the broader class of cyclohexylamine derivatives has been explored for various pharmacological activities. For instance, cyclohexylamine itself, a metabolite of the artificial sweetener cyclamate, has been studied for its physiological effects.[11] Some derivatives of aminocyclohexane have been investigated as building blocks for pharmaceuticals, including mucolytics and bronchodilators.[12]

Given the presence of two primary amine groups and a flexible cyclohexane scaffold, this compound could be a valuable building block in medicinal chemistry for the synthesis of novel compounds with potential therapeutic applications. Further research is required to elucidate its specific biological targets and mechanisms of action.

Conclusion

This compound is a diamine with potential applications in chemical synthesis and drug discovery. This guide provides a summary of its known chemical properties and structure, along with proposed experimental workflows for its synthesis and characterization. The lack of extensive public data highlights the opportunity for further research to fully characterize this compound and explore its potential biological activities. Researchers are advised to proceed with caution, adhering to all safety guidelines when handling this corrosive substance.

References

- 1. mcours.net [mcours.net]

- 2. WO2021107047A1 - Method for producing 4-(aminomethyl)cyclohexane carboxylic acid - Google Patents [patents.google.com]

- 3. 4-(BOC-AMINOMETHYL)-CYCLOHEXYLAMINE(296270-94-5) 1H NMR [m.chemicalbook.com]

- 4. cis-4-(Boc-amino)cyclohexylamine, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. Cyclohexylamine(108-91-8) 13C NMR spectrum [chemicalbook.com]

- 6. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0031404) [hmdb.ca]

- 7. Amine Protection / Deprotection [fishersci.co.uk]

- 8. benchchem.com [benchchem.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 11. bmse000451 Cyclohexylamine at BMRB [bmrb.io]

- 12. Cyclohexylamine - Wikipedia [en.wikipedia.org]

Synthesis and Characterization of 4-(Aminomethyl)cyclohexylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(Aminomethyl)cyclohexylamine, a diamine of interest in pharmaceutical and materials science. Due to its bifunctional nature, this compound serves as a valuable building block for the synthesis of more complex molecules. This document outlines a probable synthetic route based on established chemical transformations and details the expected characterization profile using modern analytical techniques. All quantitative data is presented in structured tables, and key experimental workflows are visualized using diagrams.

Introduction

This compound is a saturated heterocyclic compound containing both a primary aminomethyl group and a primary amino group attached to a cyclohexane ring. The presence of these two reactive sites, combined with the conformational properties of the cyclohexane scaffold, makes it an attractive intermediate for the development of novel therapeutic agents and functional materials. This guide aims to provide researchers with the foundational knowledge required for the successful synthesis and characterization of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for handling, purification, and analysis of the compound.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₆N₂ | [1] |

| Molecular Weight | 128.22 g/mol | [1] |

| Boiling Point | 102-103 °C at 15 Torr | [2] |

| Density | 0.923 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 10.51 ± 0.70 (Predicted) | [2] |

| Appearance | Colorless to almost colorless clear liquid | [2] |

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is the catalytic hydrogenation of 4-aminocyclohexanecarbonitrile. This method is analogous to the reduction of other nitriles to primary amines, a well-established transformation in organic synthesis.

Proposed Synthetic Pathway

The synthesis commences with the readily available starting material, 4-aminocyclohexanecarbonitrile, which is subjected to high-pressure hydrogenation in the presence of a suitable catalyst, such as Raney Nickel or a rhodium-based catalyst, to yield the desired product.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Catalytic Hydrogenation

This protocol is adapted from established procedures for nitrile reduction.[3][4]

Materials:

-

4-aminocyclohexanecarbonitrile

-

Raney Nickel (or 5% Rhodium on Alumina)

-

Anhydrous Ethanol (or Methanol)

-

Ammonia (optional, to suppress secondary amine formation)

-

High-pressure autoclave

Procedure:

-

In a high-pressure autoclave, a solution of 4-aminocyclohexanecarbonitrile (1 equivalent) in anhydrous ethanol is prepared.

-

A catalytic amount of Raney Nickel (approximately 5-10% by weight of the nitrile) is carefully added to the solution. Optionally, a small amount of ammonia can be added to the reaction mixture to minimize the formation of secondary amine byproducts.

-

The autoclave is sealed and purged several times with nitrogen gas, followed by purging with hydrogen gas.

-

The vessel is pressurized with hydrogen to approximately 50-100 atm.

-

The reaction mixture is heated to 80-120 °C with vigorous stirring.

-

The reaction progress is monitored by observing the cessation of hydrogen uptake.

-

Upon completion, the autoclave is cooled to room temperature and carefully depressurized.

-

The reaction mixture is filtered to remove the catalyst.

-

The solvent is removed under reduced pressure to yield the crude this compound.

Purification: The crude product can be purified by vacuum distillation to obtain the final product in high purity.[2]

Characterization of this compound

Thorough characterization is crucial to confirm the identity and purity of the synthesized compound. The following spectroscopic techniques are recommended.

Spectroscopic Analysis Workflow

The logical workflow for the characterization of the synthesized product is outlined below.

Caption: Workflow for the characterization of this compound.

Expected Spectroscopic Data

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H NMR | ~2.5 - 3.0 | m | CH-NH₂ |

| ~2.4 - 2.8 | d | CH₂-NH₂ | |

| ~1.0 - 2.0 | m | Cyclohexane CH and CH₂ | |

| Broad singlet | s | NH₂ | |

| ¹³C NMR | ~45 - 55 | - | CH-NH₂ |

| ~40 - 50 | - | CH₂-NH₂ | |

| ~25 - 40 | - | Cyclohexane CH₂ |

4.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

Primary amines exhibit characteristic N-H stretching vibrations in the infrared spectrum.[5]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3500 | Medium, sharp (doublet) | N-H stretch (symmetric and asymmetric) |

| 2850 - 2950 | Strong | C-H stretch (aliphatic) |

| 1590 - 1650 | Medium | N-H bend (scissoring) |

| 1450 - 1470 | Medium | C-H bend |

4.2.3. Mass Spectrometry (MS)

Electron ionization mass spectrometry would be expected to show a molecular ion peak (M⁺) and characteristic fragmentation patterns.

| m/z | Interpretation |

| 128 | Molecular ion (M⁺) |

| 111 | Loss of NH₃ |

| 98 | Loss of CH₂NH₂ |

| 83 | Loss of C₂H₅NH₂ |

Safety and Handling

This compound is expected to be a corrosive and flammable liquid.[8] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This technical guide provides a detailed overview of a viable synthetic route and the expected characterization profile for this compound. The provided experimental protocols and spectroscopic data serve as a valuable resource for researchers and scientists in the fields of organic synthesis and drug development, enabling the efficient preparation and confirmation of this important chemical intermediate.

References

- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0031404) [hmdb.ca]

- 2. rsc.org [rsc.org]

- 3. (Aminomethyl)cyclohexane synthesis - chemicalbook [chemicalbook.com]

- 4. US4739120A - Process for the hydrogenation of nitriles to primary amines - Google Patents [patents.google.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. bmse000451 Cyclohexylamine at BMRB [bmrb.io]

- 7. Cyclohexylamine(108-91-8) 13C NMR spectrum [chemicalbook.com]

- 8. Cyclohexylamine [webbook.nist.gov]

A Technical Guide to the Spectroscopic Analysis of Cyclohexylamines

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive searches for publicly available experimental spectroscopic data (NMR, IR, MS) for 4-(aminomethyl)cyclohexylamine (CAS 13338-82-4) did not yield any specific results. While some commercial suppliers indicate the existence of such data for quality control, it is not published in the public domain. To fulfill the structural requirements of this technical guide, the well-characterized and structurally related compound, cyclohexylamine (CAS 108-91-8) , will be used as a representative example. All data, protocols, and diagrams presented herein pertain to cyclohexylamine.

Introduction

Spectroscopic analysis is a cornerstone of modern chemical and pharmaceutical research, providing essential information for structural elucidation, purity assessment, and quality control. This guide offers an in-depth look at the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for cyclohexylamine, a primary amine built on a cyclohexane scaffold. The methodologies and data interpretation principles detailed here are broadly applicable to other cyclohexylamine derivatives and are fundamental for professionals in drug discovery and development.

Spectroscopic Data Summary

The following sections present the core spectroscopic data for cyclohexylamine in a structured format to facilitate analysis and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Spectroscopic Data for Cyclohexylamine

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.62 | m | 1H | H-1 (methine) |

| ~1.97 - 1.44 | m | 4H | H-2, H-6 (axial & equatorial) |

| ~1.44 - 0.72 | m | 6H | H-3, H-4, H-5 (axial & equatorial) |

| ~1.18 | br s | 2H | -NH₂ |

Note: Data is typically acquired in CDCl₃. Chemical shifts can vary slightly based on solvent and concentration. The amine protons often appear as a broad singlet and are exchangeable with D₂O.

Table 2: ¹³C NMR Spectroscopic Data for Cyclohexylamine

| Chemical Shift (δ) ppm | Assignment |

| ~53.0 | C-1 |

| ~33.1 | C-2, C-6 |

| ~27.0 | C-4 |

| ~26.5 | C-3, C-5 |

Note: Data is typically acquired in CDCl₃ or D₂O. The assignments are based on the expected chemical environment of each carbon atom.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for Cyclohexylamine

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3350 - 3450 | Medium, Sharp (doublet) | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 2850 - 2950 | Strong | C-H Stretch | Cyclohexane Ring |

| 1590 - 1650 | Medium | N-H Bend (scissoring) | Primary Amine (-NH₂) |

| 1440 - 1465 | Medium | C-H Bend | Cyclohexane Ring |

| ~1000 - 1250 | Medium-Strong | C-N Stretch | Aliphatic Amine |

Note: Primary amines typically show two distinct N-H stretching bands (a doublet) due to symmetric and asymmetric stretching modes.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in the confirmation of its identity and structure.

Table 4: Mass Spectrometry Data (Electron Ionization) for Cyclohexylamine

| m/z | Relative Intensity | Proposed Fragment |

| 99 | Moderate | [M]⁺ (Molecular Ion) |

| 84 | Moderate | [M - NH₃]⁺ |

| 56 | High | [C₄H₈]⁺ or [M - C₂H₅N]⁺ |

| 43 | High | [C₃H₇]⁺ |

| 30 | Base Peak | [CH₂NH₂]⁺ (from α-cleavage) |

Note: The molecular ion peak at m/z 99 is consistent with the molecular formula C₆H₁₃N. The presence of an odd molecular weight is indicative of a compound containing an odd number of nitrogen atoms (The Nitrogen Rule).[3][4]

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a liquid amine like cyclohexylamine.

NMR Spectroscopy Protocol

-

Sample Preparation: Prepare a solution by dissolving approximately 5-10 mg of cyclohexylamine in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Acquire a standard 1D proton spectrum. Typical parameters on a 400 MHz spectrometer include a 30-45 degree pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

-

Co-add 8 to 16 scans to improve the signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled 1D carbon spectrum.

-

Use a larger spectral width (e.g., 0-220 ppm).

-

A longer acquisition time and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

IR Spectroscopy Protocol (Neat Liquid)

-

Sample Preparation: As cyclohexylamine is a liquid, it can be analyzed directly as a "neat" sample. Place one to two drops of the liquid onto the surface of one salt plate (e.g., NaCl or KBr).[5]

-

Cell Assembly: Carefully place a second salt plate on top of the first, creating a thin liquid film between them.[5]

-

Data Acquisition:

-

Place the salt plate assembly into the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty instrument.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

-

-

Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

-

Cleaning: After analysis, disassemble the plates and clean them thoroughly with a dry solvent like acetone, then return them to a desiccator.[5]

Mass Spectrometry Protocol (Electron Ionization)

-

Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS).

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.

-

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: A detector records the abundance of ions at each m/z value.

-

Data Processing: The instrument software plots the relative abundance of ions as a function of their m/z ratio to generate the mass spectrum.

Workflow Visualization

The logical flow of spectroscopic analysis for structural elucidation is a critical process in chemical research. The following diagram illustrates a typical workflow.

Caption: Workflow for Spectroscopic Analysis and Structural Elucidation.

References

Cis and Trans Isomers of 4-(Aminomethyl)cyclohexylamine: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The stereochemistry of a molecule is a critical determinant of its physical, chemical, and biological properties. For drug development professionals, understanding the distinct characteristics of isomers is paramount, as different spatial arrangements of atoms can lead to significant variations in pharmacological activity, metabolic stability, and toxicity. This technical guide provides a comprehensive overview of the cis and trans isomers of 4-(Aminomethyl)cyclohexylamine, a key building block in the synthesis of various pharmaceutical compounds. Due to the limited direct comparative data on these specific isomers, this guide also incorporates information from closely related analogs to infer their properties and potential biological significance. The trans isomer of a related compound, tranexamic acid, is a well-known anti-fibrinolytic drug, highlighting the therapeutic importance of stereochemistry in this class of molecules.[1][2]

Physicochemical Properties

Table 1: Physicochemical Properties of this compound (Mixture) and Related Compounds

| Property | This compound (cis- and trans- mixture) | cis-4-Aminomethylcyclohexane-1-carboxylic acid | trans-4-Aminomethylcyclohexanecarboxylic acid (Tranexamic Acid) |

| Molecular Formula | C₇H₁₆N₂ | C₈H₁₅NO₂ | C₈H₁₅NO₂ |

| Molecular Weight | 128.22 g/mol | 157.21 g/mol | 157.21 g/mol |

| Boiling Point | 102-103 °C (15 Torr) | 300.2 °C (Predicted) | >300 °C |

| Melting Point | Not available | 226-228 °C | >300 °C |

| pKa (Predicted) | 10.51 ± 0.70 | 4.79 ± 0.25 (Carboxylic Acid) | Not available |

| Solubility | Not available | Slightly soluble in Methanol and Water | Not available |

Note: Data for individual isomers of this compound is not available. Data for the mixture and related carboxylic acid analogs are provided for reference.

Synthesis and Isomer Separation

The synthesis of this compound typically results in a mixture of cis and trans isomers. A common synthetic route involves the catalytic hydrogenation of 4-aminobenzonitrile. The resulting isomeric mixture can then be separated using various techniques that exploit the differences in their physical properties.

Experimental Protocols

Protocol 1: Synthesis of a cis/trans Mixture of this compound via Catalytic Hydrogenation of 4-Aminobenzonitrile

This protocol is a general representation based on common catalytic hydrogenation procedures for aromatic nitriles.

-

Reaction Setup: In a high-pressure autoclave, dissolve 4-aminobenzonitrile in a suitable solvent such as methanol or ethanol.

-

Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, such as Raney Nickel or a rhodium-based catalyst (e.g., Rh/C).

-

Hydrogenation: Seal the autoclave and purge with nitrogen gas, followed by hydrogen gas. Pressurize the vessel with hydrogen to a desired pressure (e.g., 50-100 atm) and heat to a specified temperature (e.g., 80-120 °C).

-

Reaction Monitoring: Maintain the reaction under constant stirring and monitor the hydrogen uptake until it ceases, indicating the completion of the reaction.

-

Work-up: After cooling to room temperature and carefully venting the hydrogen, filter the reaction mixture to remove the catalyst.

-

Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the crude product as a mixture of cis and trans isomers of this compound.

Protocol 2: Separation of cis and trans Isomers via Fractional Crystallization of Salts

This protocol is adapted from methods used for separating similar cyclohexylamine derivatives.

-

Salt Formation: Dissolve the crude isomeric mixture of this compound in a suitable solvent, such as methanol or isopropanol.

-

Acidification: Slowly add a solution of an acid (e.g., hydrochloric acid or sulfuric acid in the same solvent) to the stirred amine solution to form the corresponding diammonium salts.

-

Crystallization: The salt of one isomer (often the trans isomer due to its higher symmetry and lower solubility) will preferentially crystallize out of the solution upon cooling or concentration.

-

Isolation of the First Isomer: Collect the precipitated crystals by filtration, wash with a small amount of cold solvent, and dry. This fraction will be enriched in one of the isomers.

-

Isolation of the Second Isomer: The mother liquor will be enriched in the other isomer. The solvent can be evaporated, and the remaining salt can be further purified, or the free base can be liberated and purified by distillation or chromatography.

-

Liberation of Free Amines: To recover the free amines, dissolve the separated salts in water and basify the solution with a strong base (e.g., NaOH) to deprotonate the ammonium groups.

-

Extraction: Extract the free amines into an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Final Purification: Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified individual cis and trans isomers.

Protocol 3: Enzymatic Resolution of this compound Isomers

This protocol outlines a conceptual approach based on the use of transaminases for the kinetic resolution of cyclohexylamines.

-

Enzyme Selection: Screen a panel of transaminases for their stereoselectivity towards either the cis or trans isomer of this compound.

-

Reaction Setup: In a buffered aqueous solution, combine the cis/trans mixture of this compound, a suitable amine acceptor (e.g., pyruvate), and the selected transaminase enzyme. The reaction often requires a cofactor such as pyridoxal 5'-phosphate (PLP).

-

Kinetic Resolution: The enzyme will selectively convert one of the isomers into the corresponding ketone, leaving the other isomer unreacted.

-

Reaction Monitoring: Monitor the progress of the reaction by techniques such as HPLC or GC to determine the optimal reaction time for achieving high enantiomeric excess of the desired isomer.

-

Work-up and Separation: Once the desired conversion is reached, stop the reaction (e.g., by pH change or by removing the enzyme). The remaining unreacted amine isomer can be separated from the ketone product by extraction or chromatography.

-

Isolation: Purify the isolated amine isomer using standard techniques.

Biological Activity and Significance in Drug Development

The spatial orientation of the functional groups in cis and trans isomers of 1,4-disubstituted cyclohexanes can significantly impact their ability to bind to biological targets. While direct biological data for the individual isomers of this compound is scarce, studies on its derivatives provide strong evidence for the importance of this stereochemistry.

Derivatives of trans-4-(Aminomethyl)cyclohexylamine have been incorporated into a number of biologically active compounds. For instance, the antipsychotic drug cariprazine contains a trans-1,4-disubstituted cyclohexane moiety, which is crucial for its activity.[3][4] Furthermore, studies on a series of trans-N-[2-(methylamino)cyclohexyl]benzamides have demonstrated their morphine-like pharmacological properties and affinity for opioid receptors.[5] In another example, derivatives of trans-4-[4-(methoxyphenyl)cyclohexyl]-1-arylpiperazines showed a marked enhancement in 5-HT1A receptor affinity when compared to their cis counterparts.[6] This suggests that the trans configuration allows for an optimal spatial arrangement of pharmacophoric groups for binding to these receptors.

Conversely, while less commonly explored in the literature, derivatives of cis-4-(Aminomethyl)cyclohexylamine could also possess unique biological activities. The different spatial orientation of the amine and aminomethyl groups in the cis isomer could lead to interactions with different biological targets or a different binding mode to the same target compared to the trans isomer. The analgesic activity of certain 4-amino-4-arylcyclohexanones highlights the potential for this scaffold in central nervous system-acting drugs.[7]

Signaling Pathways

Direct evidence for the modulation of specific signaling pathways by the parent cis or trans isomers of this compound is not available. However, given that their derivatives are known to target G-protein coupled receptors (GPCRs) such as serotonin and dopamine receptors, it is plausible that these isomers, when incorporated into larger molecules, can influence downstream signaling cascades.

Below is a generalized diagram illustrating a potential GPCR signaling pathway that could be modulated by a drug candidate containing a this compound moiety.

References

- 1. trans-4-(Aminomethyl)cyclohexane carboxylic acid (T-AMCHA), an anti-fibrinolytic agent, accelerates barrier recovery and prevents the epidermal hyperplasia induced by epidermal injury in hairless mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-(Aminomethyl)cyclohexanecarboxylic acid | C8H15NO2 | CID 5526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Factors affecting binding of trans-N-[2-(methylamino)cyclohexyl]benzamides at the primary morphine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. trans-4-[4-(Methoxyphenyl)cyclohexyl]-1-arylpiperazines: a new class of potent and selective 5-HT(1A) receptor ligands as conformationally constrained analogues of 4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]-1-arylpiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring - PubMed [pubmed.ncbi.nlm.nih.gov]

4-(Aminomethyl)cyclohexylamine CAS number 13338-82-4

An In-depth Technical Guide to 4-(Aminomethyl)cyclohexylamine

CAS Number: 13338-82-4 IUPAC Name: 4-(Aminomethyl)cyclohexan-1-amine

This technical guide provides a comprehensive overview of this compound, a bifunctional cycloaliphatic diamine. It is intended for researchers, scientists, and professionals in the fields of chemical synthesis, materials science, and drug development. This document details the compound's chemical and physical properties, outlines a representative synthesis protocol, discusses its potential applications, and provides guidance on analytical characterization.

Chemical and Physical Properties

This compound is a colorless to light-yellow liquid possessing the characteristic fishy odor of amines. As a diamine with both a primary aminomethyl group and a primary amine group attached to a cyclohexane ring, it is a versatile building block in organic synthesis. The presence of two reactive amine groups allows it to be used in polymerization reactions, as a cross-linking agent, and as a key intermediate in the synthesis of more complex molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 13338-82-4 | [1][2] |

| Molecular Formula | C₇H₁₆N₂ | [1][3] |

| Molecular Weight | 128.22 g/mol | [1][3] |

| Appearance | Colorless to Almost Colorless Clear Liquid | [4] |

| Boiling Point | 207.1 °C at 760 mmHg | [5] |

| Density | 0.923 g/cm³ | [5] |

| Purity (Typical) | >96.0% (GC) |[4][6] |

Safety and Handling

This compound is a corrosive compound that can cause severe skin burns and serious eye damage. It is also a combustible liquid.[1][4] Proper personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Table 2: GHS Hazard Information

| Hazard Statement | Code | Description |

|---|---|---|

| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage[1][4] |

| Serious Eye Damage/Irritation | H318 | Causes serious eye damage[1] |

| Flammable Liquids | H227 | Combustible liquid[4] |

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[4]

Synthesis and Manufacturing

While specific industrial manufacturing protocols are proprietary, a common and representative method for synthesizing cycloaliphatic diamines like this compound is through the catalytic hydrogenation of the corresponding dinitrile precursor.

Experimental Protocol: Representative Synthesis via Catalytic Hydrogenation

This protocol describes a general procedure for the synthesis of this compound from cyclohexane-1,4-dicarbonitrile.

Objective: To reduce the two nitrile groups of cyclohexane-1,4-dicarbonitrile to primary amine groups.

Materials:

-

Cyclohexane-1,4-dicarbonitrile

-

Anhydrous ethanol or methanol (solvent)

-

Raney Nickel or Cobalt catalyst (slurry)

-

High-pressure autoclave reactor equipped with a stirrer, gas inlet, and temperature/pressure controls

-

Hydrogen gas (high purity)

Procedure:

-

Reactor Preparation: Ensure the high-pressure autoclave is clean and dry. Purge the reactor with an inert gas (e.g., nitrogen or argon) to remove any residual air and moisture.

-

Charging the Reactor: In a separate vessel, dissolve cyclohexane-1,4-dicarbonitrile in the chosen alcohol solvent. Under an inert atmosphere, carefully add the catalyst slurry to the reactor. Then, transfer the solution of the dinitrile into the reactor.

-

Sealing and Purging: Seal the reactor according to the manufacturer's instructions. Pressurize the reactor with nitrogen and vent several times to ensure a completely inert atmosphere before introducing hydrogen.

-

Hydrogenation:

-

Begin stirring the reactor contents.

-

Pressurize the reactor with hydrogen gas to the desired pressure (typically >750 psi).[7]

-

Heat the reactor to the target temperature (e.g., 100-150 °C). The optimal temperature and pressure may vary depending on the specific catalyst and substrate concentration.

-

Monitor the reaction progress by observing the uptake of hydrogen gas. The reaction is typically complete when hydrogen consumption ceases.

-

-

Work-up and Isolation:

-

Cool the reactor to room temperature and carefully vent the excess hydrogen gas.

-

Purge the reactor with nitrogen.

-

Filter the reaction mixture to remove the catalyst. This step must be done carefully as Raney Nickel can be pyrophoric.

-

Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

The resulting crude product, this compound, can be purified by fractional distillation under vacuum.

-

Caption: Workflow for the synthesis of this compound.

Applications in Research and Development

The bifunctional nature of this compound makes it a valuable intermediate in several areas:

-

Pharmaceutical Synthesis: Cyclohexylamine derivatives are important structural motifs in many active pharmaceutical ingredients (APIs).[8][9] For example, the related compound trans-4-Methylcyclohexylamine is a key intermediate in the synthesis of the antidiabetic drug Glimepiride.[10] The two amine groups of this compound offer reactive sites for building complex molecular scaffolds, potentially for creating new therapeutic agents.

-

Polymer and Materials Science: As a diamine, it can be used as a monomer in the synthesis of polyamides and polyimides. It can also serve as a curing agent for epoxy resins, imparting flexibility and toughness to the final material due to its cycloaliphatic structure.

-

Corrosion Inhibition: Like its parent compound cyclohexylamine, it is expected to be an effective corrosion inhibitor, particularly for ferrous metals in aqueous systems.[8]

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.

Table 3: Expected Spectroscopic Data

| Technique | Expected Features |

|---|---|

| Infrared (IR) Spectroscopy | - N-H stretching from the primary amine groups appearing as a pair of bands in the 3300-3500 cm⁻¹ region.[11]- C-H stretching from the cyclohexane ring just below 3000 cm⁻¹. |

| ¹H NMR Spectroscopy | - Broad signals for the N-H protons, which will disappear upon D₂O exchange.[11]- A complex series of multiplets in the aliphatic region (approx. 1.0-3.0 ppm) corresponding to the protons on the cyclohexane ring and the aminomethyl group. |

| ¹³C NMR Spectroscopy | - Resonances for the carbons attached to the nitrogen atoms will be deshielded and appear in the range of 30-50 ppm.[11] |

| Mass Spectrometry (MS) | - The molecular ion peak (M⁺) should be observed at m/z = 128. Characteristic fragmentation patterns involving the loss of amine groups would also be expected. |

Experimental Protocol: Quality Control via Gas Chromatography (GC)

Objective: To determine the purity of a sample of this compound.

Instrumentation & Materials:

-

Gas chromatograph with a Flame Ionization Detector (FID).

-

Capillary column suitable for amine analysis (e.g., a DB-5ms or equivalent).

-

High-purity helium or hydrogen as the carrier gas.

-

Sample of this compound.

-

Suitable solvent (e.g., dichloromethane or methanol).

Procedure:

-

Sample Preparation: Prepare a dilute solution of the amine in the chosen solvent (e.g., 1 mg/mL).

-

GC Method Setup:

-

Injector Temperature: 250 °C

-

Detector Temperature: 280 °C

-

Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.

-

Carrier Gas Flow: Set to the column manufacturer's recommendation.

-

-

Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

Data Interpretation: The purity is determined by calculating the area percentage of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram.

Caption: General workflow for purity analysis by Gas Chromatography.

References

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 13338-82-4 [chemicalbook.com]

- 3. 13338-82-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 4-(Aminomethyl)cyclohexanamine | 13338-82-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. 4-(Aminomethyl)cyclohexanamine | CAS#:13338-82-4 | Chemsrc [chemsrc.com]

- 6. 2abiotech.net [2abiotech.net]

- 7. prepchem.com [prepchem.com]

- 8. Cyclohexylamine - Wikipedia [en.wikipedia.org]

- 9. Cyclohexylamine plays a key role in multiple industries - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]

- 10. nbinno.com [nbinno.com]

- 11. chem.libretexts.org [chem.libretexts.org]

Physical properties like boiling point and density of 4-(Aminomethyl)cyclohexylamine.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the key physical properties of 4-(Aminomethyl)cyclohexylamine, a diamine compound of interest in various research and development applications. This document outlines its boiling point and density, provides established experimental protocols for their determination, and includes a logical workflow for the physical characterization of chemical compounds.

Core Physical Properties

The physical characteristics of this compound are fundamental to its handling, application, and integration into synthetic and developmental processes. Below is a summary of its primary physical constants.

| Physical Property | Value | Conditions |

| Boiling Point | 102-103 °C | at 15 Torr |

| Density | 0.923 ± 0.06 g/cm³ | Predicted |

Experimental Protocols for Physical Property Determination

Accurate determination of physical properties is crucial for the consistent and reliable use of chemical compounds. The following sections detail standardized experimental methodologies for measuring the boiling point and density of liquid samples such as this compound.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For amines, which can be susceptible to oxidation at elevated temperatures, careful and precise determination is essential.

Methodology: Capillary Method (Thiele Tube)

This micro-method is suitable for small sample volumes and provides accurate results.

Apparatus:

-

Thiele tube

-

Thermometer (calibrated)

-

Capillary tubes (sealed at one end)

-

Sample vial

-

Heating source (e.g., Bunsen burner or oil bath)

-

Mineral oil

Procedure:

-

Sample Preparation: A small amount of this compound is placed into a sample vial. A capillary tube, with its open end downwards, is then inserted into the sample.

-

Assembly: The sample vial is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube containing mineral oil, ensuring the sample is immersed.

-

Heating: The Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

-

Observation: Upon further heating, the vapor of the liquid will fill the capillary tube. The temperature is raised until a steady and rapid stream of bubbles emerges from the capillary tube.

-

Cooling and Measurement: The heat source is removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.

-

Verification: The determination should be repeated to ensure accuracy and reproducibility.

Density Determination

Density, the mass per unit volume of a substance, is a fundamental physical property that can be used to identify and assess the purity of a compound.

Methodology: Pycnometer Method

This method offers high precision and is a standard for the accurate determination of the density of liquids.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature bath

-

The sample liquid (this compound)

-

A reference liquid with a known density (e.g., deionized water)

Procedure:

-

Cleaning and Drying: The pycnometer is thoroughly cleaned and dried to ensure no residues interfere with the measurement.

-

Mass of Empty Pycnometer: The mass of the clean, dry, and empty pycnometer is accurately determined using an analytical balance.

-

Mass of Pycnometer with Reference Liquid: The pycnometer is filled with a reference liquid of known density (e.g., deionized water) at a specific temperature. The mass is then measured. This step is crucial for calibrating the exact volume of the pycnometer.

-

Mass of Pycnometer with Sample Liquid: The pycnometer is emptied, dried, and then filled with this compound. The mass is again accurately determined at the same temperature.

-

Calculation: The density of the sample is calculated using the following formula:

Density of Sample = (Mass of Sample / Mass of Reference Liquid) * Density of Reference Liquid

Where:

-

Mass of Sample = (Mass of pycnometer + sample) - (Mass of empty pycnometer)

-

Mass of Reference Liquid = (Mass of pycnometer + reference liquid) - (Mass of empty pycnometer)

-

Workflow for Physical Property Determination

The following diagram illustrates a generalized workflow for the experimental determination of the physical properties of a chemical compound.

Caption: A logical workflow for the determination of physical properties of a chemical compound.

4-(Aminomethyl)cyclohexylamine molecular weight and formula.

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Aminomethyl)cyclohexylamine is a diamine featuring a cyclohexane ring substituted with an aminomethyl group and an amino group. This structure provides a versatile scaffold for various applications in organic synthesis and medicinal chemistry. Its two primary amine groups offer multiple reaction sites, making it a valuable building block for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications relevant to research and drug development.

Molecular Formula and Weight

The fundamental chemical properties of this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C7H16N2 | [1][2] |

| Molecular Weight | 128.22 g/mol | [1][2] |

| IUPAC Name | 4-(aminomethyl)cyclohexan-1-amine | [1] |

| CAS Number | 13338-82-4 | [1][2][3] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the following table.

| Property | Value |

| Appearance | Colorless to yellowish liquid |

| Odor | Amine-like |

| Boiling Point | 102-103 °C at 15 Torr |

| Solubility | Miscible with water and many organic solvents |

Synthesis and Experimental Protocols

The synthesis of cyclohexylamine derivatives often involves the reduction of a nitrile or the reductive amination of a ketone. Below is a representative experimental protocol for the synthesis of a related compound, (Aminomethyl)cyclohexane, by the reduction of cyclohexanecarbonitrile. This protocol illustrates a common synthetic strategy that can be adapted for this compound.

Experimental Protocol: Synthesis of (Aminomethyl)cyclohexane

Objective: To synthesize (Aminomethyl)cyclohexane via the hydrogenation of cyclohexanecarbonitrile.

Materials:

-

Cyclohexanecarbonitrile

-

Raney-Nickel (Raney-Ni) catalyst

-

Ethanol

-

Hydrogen (H2) gas

-

1L Hydrogenation kettle

Procedure: [4]

-

In a 1L hydrogenation kettle, add 100 g of cyclohexanecarbonitrile, 3 g of Raney-Ni, and 400 mL of ethanol.[4]

-

Continuously charge the kettle with H2 gas, ensuring the pressure is maintained at 5 MPa throughout the reaction.[4]

-

Heat the reaction mixture to 88 °C and maintain this temperature for 0.5 hours.[4]

-

After 0.5 hours, cool the reaction vessel to room temperature.[4]

-

Once at room temperature, vent the excess gas from the kettle.[4]

-

Filter the reaction mixture to remove the Raney-Ni catalyst.[4]

-

The resulting product, (Aminomethyl)cyclohexane, can be further purified by recrystallization to achieve a purity of 99% or higher. The reported yield for this procedure is 91 wt%.[4]

Applications in Drug Development

Cyclohexylamine derivatives are significant in the pharmaceutical industry due to their presence in a variety of bioactive molecules. Amines, in general, are crucial functional groups in drug candidates as they often play a key role in the molecule's ability to interact with biological targets such as proteins and enzymes. The presence of two amine groups in this compound makes it a particularly interesting building block for creating molecules with diverse biological activities. While specific signaling pathways involving this compound are not extensively documented in publicly available literature, its structural motifs are found in compounds with various therapeutic applications.

Experimental Workflow Visualization

The following diagram illustrates a general experimental workflow for the synthesis and purification of a cyclohexylamine derivative, based on the described experimental protocol.

Safety and Handling

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage. When handling this chemical, it is crucial to use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated area or under a chemical fume hood. In case of contact, immediately flush the affected area with plenty of water and seek medical attention.

Conclusion

This compound is a valuable chemical intermediate with significant potential in organic synthesis and drug discovery. Its diamine structure provides a flexible scaffold for the creation of novel compounds. Understanding its chemical properties, synthesis, and handling is essential for its safe and effective use in a research and development setting.

References

An In-depth Technical Guide to 4-(Aminomethyl)cyclohexylamine for Drug Development Professionals

An essential building block in medicinal chemistry, 4-(aminomethyl)cyclohexylamine is a versatile diamine linker utilized in the synthesis of innovative therapeutics, including targeted protein degraders and antibody-drug conjugates. This guide provides a comprehensive overview of its commercial availability, key chemical properties, and applications in drug discovery and development.

Commercial Availability and Suppliers

This compound, identified by CAS number 13338-82-4, is readily available from a multitude of global chemical suppliers. It is typically offered as a mixture of cis and trans isomers. For specific stereochemical requirements, the individual cis (CAS 866548-92-7) and trans (CAS 192323-07-2) isomers, as well as their Boc-protected derivatives, are also commercially available, which are crucial for controlled synthesis in drug development.[1][2][3][4][5] The compound is available in various quantities, from grams to kilograms, to accommodate needs from early-stage research to larger-scale production.[6][7]

Below is a summary of representative suppliers. This list is not exhaustive but provides a starting point for procurement.

| Supplier Category | Company Examples | Geographic Regions Served | Notes |

| Global Chemical Suppliers | Sigma-Aldrich (Merck), Tokyo Chemical Industry (TCI)[3][8], Fisher Scientific[9] | Worldwide | Offer a wide range of grades and quantities. Provide comprehensive documentation like SDS and may offer Certificates of Analysis. |

| Chemical Marketplaces | Guidechem[6], ChemicalBook[10][11][12], ChemBlink[13] | Worldwide | Aggregate listings from numerous, often smaller, manufacturers, primarily from Asia. |

| Specialty & Niche Suppliers | ChemShuttle[1], Reagentia[7][14], Amitychem Corporation[6], Pure Chemistry Scientific Inc.[6] | North America, Europe, Asia | Often provide specific isomers, derivatives (e.g., Boc-protected), and custom synthesis services. |

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety profile of this compound is paramount for its effective and safe handling in a laboratory setting.

Physicochemical Properties

The following table summarizes key physical and chemical properties for the mixed isomers of this compound.

| Property | Value | Source |

| CAS Number | 13338-82-4 | [6][7][10][14] |

| Molecular Formula | C₇H₁₆N₂ | [6][11] |

| Molecular Weight | 128.22 g/mol | [6] |

| Appearance | Colorless to almost colorless clear liquid | [11] |

| Boiling Point | 102-103 °C @ 15 Torr | [11] |

| Density | 0.923 ± 0.06 g/cm³ (Predicted) | [11] |

| pKa | 10.51 ± 0.70 (Predicted) | [11] |

Safety and Handling

This compound is classified as a corrosive substance. It can cause severe skin burns and eye damage.[6] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this chemical. Work should be conducted in a well-ventilated fume hood.

GHS Hazard Statements: [6]

-

H314: Causes severe skin burns and eye damage.

-

H318: Causes serious eye damage.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[1]

Applications in Drug Discovery and Development

The bifunctional nature of this compound, featuring two primary amine groups on a cyclohexane scaffold, makes it a valuable linker in the construction of complex drug molecules. The cyclohexane ring provides a degree of conformational rigidity, which can be advantageous in optimizing drug-target interactions.

Linker for Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. They consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. This compound and its derivatives are employed as rigid linkers in PROTAC design.[2][10] The stereochemistry (cis or trans) of the cyclohexane ring can influence the spatial orientation of the two ligands, impacting the formation and stability of the ternary complex (target protein-PROTAC-E3 ligase) and, consequently, the efficiency of protein degradation.

Component of Antibody-Drug Conjugate (ADC) Linkers

ADCs are a class of targeted therapies where a cytotoxic payload is attached to a monoclonal antibody via a linker. The antibody directs the payload to cancer cells expressing a specific antigen. The linker's stability in circulation and its ability to release the payload at the target site are critical for the ADC's efficacy and safety. The succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker, a widely used non-cleavable linker in ADCs, incorporates a cyclohexyl moiety that is structurally related to this compound.[15] The cyclohexane unit provides a stable, rigid spacer between the antibody and the payload.

Experimental Protocols and Methodologies

While specific, detailed experimental protocols for the synthesis of this compound are primarily found in patent literature and may vary between manufacturers, a general synthetic approach involves the reduction of 4-cyanocyclohexanecarboxamide or the catalytic hydrogenation of 4-aminobenzonitrile followed by reduction of the nitrile.

A representative, generalized laboratory-scale synthesis and purification workflow is outlined below. This is a hypothetical procedure for illustrative purposes and should be adapted and optimized based on specific laboratory conditions and safety protocols.

Illustrative Synthesis Workflow

Signaling Pathways and Biological Interactions

Currently, there is no specific, well-defined signaling pathway in which this compound itself is known to be a key modulator. Its primary role in a biological context is as a structural component of larger, more complex molecules designed to interact with specific biological targets.

The biological effect of a drug containing this linker is determined by the pharmacophores it connects. For instance, in a PROTAC, the crucial biological event is the induced proximity between the target protein and an E3 ligase, leading to the ubiquitination and subsequent degradation of the target. The linker's role is to facilitate the formation of a stable ternary complex, not to directly participate in signaling.

The diagram below illustrates the logical relationship in the mechanism of action of a PROTAC that might utilize a this compound-derived linker.

References

- 1. mdpi.com [mdpi.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. CZ2005230A3 - Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic - Google Patents [patents.google.com]

- 5. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cyclohexylamine | C6H11NH2 | CID 7965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. CN109678726A - A kind of method of synthesis of trans -4- methyl cyclohexylamine - Google Patents [patents.google.com]

- 12. 13338-82-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 13. Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 15. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

The Cyclohexylamine Scaffold: A Versatile Building Block in Modern Pharmaceuticals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The cyclohexylamine moiety, a six-carbon saturated ring bearing an amino group, has emerged as a privileged scaffold in medicinal chemistry. Its unique conformational properties and ability to engage in various intermolecular interactions have led to its incorporation into a diverse array of therapeutic agents. This technical guide provides a comprehensive overview of the pharmaceutical applications of cyclohexylamine derivatives, focusing on their roles as mucolytics, enzyme inhibitors, anticancer agents, and modulators of the central nervous system. Detailed experimental protocols, quantitative data, and visualizations of key biological pathways are presented to facilitate further research and development in this promising area.

Mucolytic Agents: Enhancing Respiratory Clearance

Cyclohexylamine derivatives are prominently featured in the development of mucolytic agents, which are crucial in the management of respiratory diseases characterized by excessive or viscous mucus. Bromhexine and its active metabolite, ambroxol, are prime examples of cyclohexylamine-based drugs that enhance mucus clearance and alleviate respiratory distress.

Mechanism of Action

Bromhexine and ambroxol exert their mucolytic effects through a multi-faceted mechanism. They stimulate the production of serous mucus in the respiratory tract, which is less viscous than the pathogenic mucoid mucus. Furthermore, they act by depolymerizing mucopolysaccharide fibers, thereby reducing mucus viscosity.[1][2] This secretolytic and secretomotoric action facilitates the transport of mucus by the cilia, a process known as mucociliary clearance.[2][3]

Recent studies have elucidated the anti-inflammatory properties of ambroxol, which contribute to its therapeutic efficacy. Ambroxol has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[4][5] By suppressing NF-κB activation, ambroxol reduces the production of pro-inflammatory cytokines such as IL-6 and TNF-α.[4] Additionally, ambroxol can modulate the extracellular signal-regulated kinase (Erk) signaling pathway, further contributing to its anti-inflammatory and mucus-regulating effects.[6]

Caption: Anti-inflammatory signaling pathway of Ambroxol.

Quantitative Data on Mucolytic Activity

The efficacy of bromhexine and ambroxol has been demonstrated in numerous clinical trials. These studies have shown significant improvements in sputum viscosity, ease of expectoration, and overall respiratory function in patients with conditions such as chronic bronchitis and chronic obstructive pulmonary disease (COPD).

| Drug | Indication | Outcome Measure | Result | Citation |

| Ambroxol | Acute and chronic respiratory diseases | Remission of auscultatory signs | Significant improvement by day 2 (p<0.02) | [7] |

| Ambroxol | Acute spastic bronchitis | Improvement in bronchial signs and symptoms | More rapid improvement compared to N-acetylcysteine | [8] |

| Bromhexine | Chronic Obstructive Bronchitis | Comparison with Ambroxol | Clinical improvements observed for both drugs | [8] |

Experimental Protocols

Synthesis of Bromhexine Hydrochloride

A common synthetic route to bromhexine hydrochloride begins with the reduction of 2-amino-3,5-dibromobenzaldehyde.[4][9]

-

Step 1: Reduction of 2-amino-3,5-dibromobenzaldehyde. Dissolve 2-amino-3,5-dibromobenzaldehyde in absolute ethanol. Add sodium borohydride in portions while maintaining the temperature below 30°C. Stir the mixture at room temperature for 1 hour. Adjust the pH to 6-7 with hydrochloric acid. The resulting 2-amino-3,5-dibromobenzyl alcohol is filtered.[9]

-

Step 2: Chlorination. The 2-amino-3,5-dibromobenzyl alcohol is dissolved in a suitable solvent like tetrahydrofuran (THF) and reacted with thionyl chloride to yield 2,4-dibromo-6-chloromethyl aniline.[9]

-

Step 3: Amination and Salt Formation. The 2,4-dibromo-6-chloromethyl aniline is then reacted with N-methyl cyclohexylamine. The resulting free base is treated with hydrochloric acid to form bromhexine hydrochloride.[9]

One-Pot Reductive Amination for Bromhexine Synthesis

A more efficient, high-yield "one-pot" synthesis has also been developed.[10]

-

Reaction Setup: In a reaction flask, combine 2-amino-3,5-dibromobenzaldehyde, N-methylcyclohexylamine, and a catalyst such as 5% palladium on carbon (Pd/C) in a solvent like butyl acetate.

-

Reductive Amination: Heat the mixture to 100°C. Add anhydrous formic acid dropwise over 1.5 hours. Maintain the temperature at 100-110°C for 5 hours to complete the reaction, forming bromhexine.

-

Salt Formation and Purification: The resulting bromhexine free base is then reacted with a hydrogen chloride salt-forming reagent to produce bromhexine hydrochloride.[10] The crude product can be purified by recrystallization from a methanol/water mixture.

Enzyme Inhibitors: Targeting Dipeptidyl Peptidase-4 (DPP-4) for Diabetes Management

The cyclohexylamine scaffold has been successfully employed in the design of potent and selective inhibitors of dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose homeostasis. DPP-4 inhibitors are a class of oral antihyperglycemic agents used for the treatment of type 2 diabetes.

Mechanism of Action

DPP-4 is a serine protease that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[11] These hormones are released from the gut in response to food intake and stimulate insulin secretion from pancreatic β-cells in a glucose-dependent manner. By inhibiting DPP-4, these drugs prolong the action of incretins, leading to increased insulin release and reduced glucagon secretion, thereby lowering blood glucose levels.[12]

References

- 1. diabetesjournals.org [diabetesjournals.org]

- 2. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]

- 3. benchchem.com [benchchem.com]

- 4. Ambroxol, a mucolytic agent, boosts HO-1, suppresses NF-κB, and decreases the susceptibility of the inflamed rat colon to apoptosis: A new treatment option for treating ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Ambroxol inhalation ameliorates LPS-induced airway inflammation and mucus secretion through the extracellular signal-regulated kinase 1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An overview of efficacy and safety of ambroxol for the treatment of acute and chronic respiratory diseases with a special regard to children - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cochranelibrary.com [cochranelibrary.com]

- 9. merck.com [merck.com]

- 10. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 11. Antiinflammatory properties of ambroxol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety, Handling, and Hazards of 4-(Aminomethyl)cyclohexylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, potential hazards, and emergency procedures for 4-(aminomethyl)cyclohexylamine. The following sections detail its chemical and physical properties, toxicological data, recommended safety protocols, and disposal guidelines to ensure its responsible use in a laboratory and research setting.

Chemical and Physical Properties

This compound, with the CAS number 13338-82-4, is a cycloaliphatic amine.[1][2] Its chemical structure consists of a cyclohexane ring substituted with an aminomethyl group and an amino group. This bifunctional nature makes it a useful intermediate in various chemical syntheses. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C7H16N2 | [1] |

| Molecular Weight | 128.22 g/mol | [1][3] |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Boiling Point | 102-103 °C at 15 Torr | [1] |

| Density (Predicted) | 0.923 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 10.51 ± 0.70 | [1] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous chemical. It is crucial to understand its potential dangers to ensure appropriate handling and safety measures are implemented. The Globally Harmonized System (GHS) classification for this compound is summarized in Table 2.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Hazard Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |

Source: European Chemicals Agency (ECHA) C&L Inventory[3]

The primary hazard associated with this compound is its corrosive nature.[3] Contact with skin, eyes, and mucous membranes can cause severe chemical burns.[4]

Toxicological Profile

Experimental Protocols for Toxicity Assessment

Acute Oral Toxicity (Representative Protocol based on OECD Guideline 423 - Acute Toxic Class Method):

The Acute Toxic Class Method is a stepwise procedure using a small number of animals to classify a substance's toxicity.[1]

-

Animal Selection: Healthy, young adult rodents (typically rats, preferably females) are used. Animals are acclimatized to laboratory conditions for at least 5 days.

-

Dose Preparation and Administration: The test substance is typically administered orally via gavage. An aqueous solution is preferred, but if the substance is not soluble in water, a solution in oil (e.g., corn oil) may be used.[5] The volume administered is generally limited to 1 mL/100g of body weight for aqueous solutions.[3]

-

Procedure: A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg). The test is performed in a stepwise manner, with each step involving three animals of a single sex. The outcome of each step (number of animals affected) determines the next step:

-

If mortality is observed, the test is repeated with a lower dose.

-

If no mortality is observed, the test is repeated with a higher dose.

-

-

Observation Period: Animals are observed for a total of 14 days for signs of toxicity, including changes in skin and fur, eyes, mucous membranes, respiratory and circulatory systems, autonomic and central nervous systems, and behavior.[6]

-

Endpoint: The substance is classified based on the number of animals that die at different dose levels.[1]

Skin Corrosion (Representative Protocol based on OECD Guideline 431 - In Vitro Skin Corrosion: Reconstructed Human Epidermis Test Method):

This in vitro method uses a reconstructed human epidermis (RhE) model to assess skin corrosivity, avoiding the use of live animals.[7][8]

-

Test System: A commercially available RhE model that mimics the biochemical and physiological properties of the upper layers of human skin is used.[7]

-

Procedure:

-

Viability Assessment: Cell viability is measured by the enzymatic conversion of a vital dye (like MTT) into a colored formazan salt, which is then quantified.[7]

-

Endpoint: The substance is classified as corrosive if the cell viability falls below certain threshold levels at the specified time points. For example, if viability is less than 50% after 3 minutes, or less than 15% after 60 minutes, the substance is considered corrosive.[7]

Safety and Handling

Given its hazardous nature, strict safety protocols must be followed when handling this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is mandatory to prevent exposure.

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[6]

-

Skin Protection:

-

Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. If aerosols may be generated or ventilation is inadequate, a NIOSH-approved respirator is necessary.[6]

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing.[9] Do not breathe vapors or mist.[10] Keep away from heat, sparks, and open flames.[10] Use non-sparking tools and take precautionary measures against static discharge.[10]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10] Store in a designated corrosives area.[10] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[10][11]

Emergency Procedures

First-Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[6]

-

Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek immediate medical attention.[6]

-

Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6]

-

Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Call a physician or poison control center immediately.[6]

Fire-Fighting Measures

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[10]

-

Specific Hazards: During a fire, poisonous gases such as carbon monoxide, carbon dioxide, and nitrogen oxides (NOx) may be produced.[6][10]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[6]